![molecular formula C12H8Br2 B1604521 2,3'-Dibromobiphenyl CAS No. 49602-90-6](/img/structure/B1604521.png)
2,3'-Dibromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3’-Dibromobiphenyl is C12H8Br2 . Its average molecular mass is 312.000 g/mol and its monoisotopic mass is 309.899 g/mol . The structure of the compound includes two phenyl rings with bromine atoms attached .Physical And Chemical Properties Analysis
2,3’-Dibromobiphenyl is a solid substance that appears as a colorless to white powder . Its water solubility is 0.0005 g/L . It has a logP value of 5.5 .Scientific Research Applications
Selective Monolithiation
A key application of dibromobiaryls like 2,3'-Dibromobiphenyl is in selective monolithiation using microflow systems. This process involves the reaction with electrophiles, enabled by fast micromixing and precise temperature control in microflow systems. Such methods are crucial in organic synthesis, particularly in creating complex molecules efficiently (Nagaki et al., 2008).
Photo-degradation in Environmental Studies
The environmental behavior and photo-degradation kinetics of compounds like 4,4'-Dibromobiphenyl, a related compound, are studied to understand their impact in ecosystems. Factors like light intensity, dissolved oxygen, and pH play a role in their degradation, which is vital for assessing environmental risks and remediation strategies (Zhang Min-li, 2012).
Photocatalytic Degradation
Research in environmental science has also explored the photoelectrocatalytic degradation of 4,4'-Dibromobiphenyl in aqueous solutions. Using catalysts like TiO₂ and doped TiO₂ nanotube arrays, this process can be more efficient than photocatalytic and electrolytic processes alone. Understanding the degradation mechanisms of such compounds is essential for addressing pollution control (Liu et al., 2011).
Synthesis of Novel Compounds
2,2'-Dilithiobiphenyl, generated from 2,2'-Dibromobiphenyl, plays a role in the synthesis of novel compounds such as 9-azido-9-borafluorene. The reactions involved in these syntheses contribute to advancements in chemical research, particularly in the creation of new materials with potential applications in various fields (Biswas et al., 2010).
Catalyzed Amination for Macrocycles
The catalyzed amination of dibromobiphenyls, including isomeric forms, using various amines, leads to the synthesis of macrocycles. This process is significant in organic chemistry for creating large, ring-shaped molecules, which have applications ranging from pharmaceuticals to materials science (Averin et al., 2010).
Mechanism of Action
2,3’-Dibromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(3-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZTUODKOQEMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197929 | |
Record name | 1,1'-Biphenyl, 2,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49602-90-6 | |
Record name | 2,3'-Dibromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049602906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,3'-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3'-DIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26V15WO092 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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